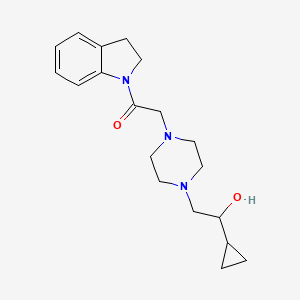

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone

Description

The compound 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone features a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group and an indolin-1-yl ethanone moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties . The cyclopropyl group may enhance metabolic stability, while the hydroxyethyl substituent could improve solubility.

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c23-18(16-5-6-16)13-20-9-11-21(12-10-20)14-19(24)22-8-7-15-3-1-2-4-17(15)22/h1-4,16,18,23H,5-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCLWIYOOQQJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps:

Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Grignard reaction, where cyclopropylmagnesium bromide reacts with an appropriate electrophile.

Attachment of the Indoline Moiety: The indoline group is usually attached through a nucleophilic substitution reaction, where the indoline acts as a nucleophile attacking an electrophilic carbon center on the piperazine ring.

Final Coupling: The final step involves coupling the piperazine intermediate with the indoline moiety under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form ketones or aldehydes.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential pharmacological properties, particularly in relation to neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, including serotonin and dopamine receptors. This interaction could lead to therapeutic effects in conditions such as depression and anxiety disorders.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers investigated the neuropharmacological effects of compounds similar to 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone. The results indicated significant anxiolytic effects in animal models when administered at specific dosages. The study highlighted the importance of the cyclopropyl group in enhancing bioavailability and receptor binding affinity .

Case Study 2: Anticancer Activity

Another relevant study focused on the anticancer activity of indoline derivatives, demonstrating that modifications to the indoline structure could enhance cytotoxicity against various cancer cell lines. The findings suggest that compounds with similar structural motifs may also exhibit similar activities, warranting further investigation into this compound for potential therapeutic use in oncology.

Mechanism of Action

The mechanism of action of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

Piperazine-based ethanone derivatives exhibit diverse biological activities depending on substituents. Key analogs include:

Key Observations :

- Lipophilicity : Benzyl () and phenyl () substituents increase lipophilicity, whereas the hydroxyethyl group in the target compound may enhance aqueous solubility.

- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in MK47 , ortho-Cl in compound 4a ) correlate with enhanced activity in acetylcholinesterase inhibition or receptor binding.

- Indole vs.

Pharmacological Activities

Acetylcholinesterase (AChE) Inhibition

- Compound 4a (IC₅₀ = 0.91 ± 0.045 µM, ): Features an isoindoline-1,3-dione and ortho-chlorine. The electron-withdrawing Cl enhances AChE binding.

- The indolin-1-yl group may engage in π-π stacking with AChE’s aromatic residues.

Anticancer and Antimicrobial Activity

- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): Reported for antifungal, antibacterial, and antitumor applications. The chloroethyl group may act as an alkylating agent.

- MK47 (): Thiophene and CF₃ groups likely target kinases or GPCRs, though specific data are unavailable.

5-HT₆ Receptor Antagonism

Physicochemical Properties

Biological Activity

The compound 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₄N₂O₂

- Molecular Weight : 288.40 g/mol

- Key Functional Groups :

- Piperazine ring

- Cyclopropyl group

- Hydroxyethyl side chain

- Indole moiety

This unique combination of functional groups suggests a diverse range of biological interactions and pharmacological potentials.

The mechanisms through which this compound exerts its biological effects involve interactions with specific receptors and enzymes. The piperazine moiety is known for its activity against central nervous system disorders, while the cyclopropyl and hydroxyethyl substituents may enhance binding affinity to various biological targets.

Potential Targets:

- Serotonin Receptors : The compound may modulate serotonin receptor activity, influencing mood and anxiety.

- Dopamine Receptors : It could also interact with dopamine receptors, potentially affecting psychotropic effects.

- Enzymatic Pathways : The hydroxyl group on the cyclopropyl side chain may facilitate hydrogen bonding, influencing enzymatic activity and metabolic pathways.

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties. For instance, studies have shown that piperazine derivatives can inhibit viral replication by interfering with viral entry or replication processes.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Piperazine derivatives are known to exhibit such effects by modulating cytokine production and inflammatory pathways .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Compounds containing indole moieties have been documented to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antiviral Activity Assessment

A study investigating the antiviral activity of piperazine derivatives found that modifications to the piperazine ring significantly enhanced activity against specific viruses. The presence of a cyclopropyl group was noted to improve binding affinity to viral receptors, suggesting that similar modifications in our compound could yield promising antiviral agents .

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that piperazine derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. The presence of hydroxyethyl side chains was associated with increased anti-inflammatory potency, indicating that our compound may similarly modulate inflammatory responses .

Study 3: Anticancer Efficacy

Research on indole-based compounds has shown that they can induce apoptosis in cancer cells. A derivative structurally similar to our compound was tested against various cancer cell lines and exhibited significant cytotoxicity, suggesting that our compound could also be evaluated for anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone | Piperidine ring | Antidepressant activity |

| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |

| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective properties |

This table illustrates how variations in structural features among similar compounds influence their biological activities, highlighting the potential uniqueness of our compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.